molecular formula C27H26O10 B1245547 Benzoylsalireposide

Benzoylsalireposide

Cat. No.: B1245547
M. Wt: 510.5 g/mol
InChI Key: FUEPBIYTRMHZFE-CWOLTGNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoylsalireposide is a natural product found in Symplocos racemosa with data available.

Scientific Research Applications

Inhibition of Enzymes

Benzoylsalireposide, a phenolic glycoside isolated from Symplocos racemosa, has shown inhibitory activity against certain enzymes. For instance, it is identified as a natural inhibitor of phosphodiesterase I, an enzyme that breaks down phosphodiester bonds in nucleotides, as found in a study by (Ahmad et al., 2003). Additionally, this compound demonstrated non-competitive inhibition of alpha-chymotrypsin, an enzyme involved in protein digestion, with a Ki value of 29.60 microM as reported by (Ahmad et al., 2008).

Phytochemical Analysis

In phytochemical research, this compound was isolated during investigations into the components of Symplocos racemosa. A study by (Ahmad et al., 2004) reported the isolation of this compound alongside other related glycosides, contributing to the understanding of the plant’s chemical composition.

Inhibitory Activity on Phosphodiesterase I and Thymidine Phosphorylase

Further exploring its inhibitory properties, this compound displayed activity against both phosphodiesterase I and thymidine phosphorylase. These enzymes play roles in various biological processes, including DNA synthesis and repair. The compound's inhibitory action on these enzymes was examined in a study by (Abbasi et al., 2004).

Properties

Molecular Formula

C27H26O10

Molecular Weight

510.5 g/mol

IUPAC Name

[2-[(2S,3R,4S,5R,6R)-4-benzoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxyphenyl]methyl benzoate

InChI

InChI=1S/C27H26O10/c28-14-21-22(30)24(37-26(33)17-9-5-2-6-10-17)23(31)27(36-21)35-20-12-11-19(29)13-18(20)15-34-25(32)16-7-3-1-4-8-16/h1-13,21-24,27-31H,14-15H2/t21-,22-,23-,24+,27-/m1/s1

InChI Key

FUEPBIYTRMHZFE-CWOLTGNZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OCC2=C(C=CC(=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)OC(=O)C4=CC=CC=C4)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2=C(C=CC(=C2)O)OC3C(C(C(C(O3)CO)O)OC(=O)C4=CC=CC=C4)O

Synonyms

benzoylsalireposide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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